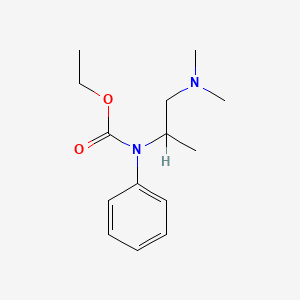
Ethyl N-(2-(dimethylamino)-1-methylethyl)carbanilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(2-(dimethylamino)-1-methylethyl)carbanilate is an organic compound that belongs to the class of carbanilates It is characterized by the presence of an ethyl ester group, a dimethylamino group, and a carbanilate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(2-(dimethylamino)-1-methylethyl)carbanilate can be achieved through several synthetic routes. One common method involves the reaction of ethyl chloroformate with N-(2-(dimethylamino)-1-methylethyl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-(dimethylamino)-1-methylethyl)carbanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbanilate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(2-(dimethylamino)-1-methylethyl)carbanilate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl N-(2-(dimethylamino)-1-methylethyl)carbanilate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbanilate moiety may engage in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl N-(2-(dimethylamino)-1-methylethyl)carbanilate can be compared with other similar compounds, such as:
Ethyl N-(2-(diethylamino)-1-methylethyl)carbanilate: Similar structure but with diethylamino group instead of dimethylamino.
Mthis compound: Similar structure but with a methyl ester group instead of ethyl.
Propyl N-(2-(dimethylamino)-1-methylethyl)carbanilate: Similar structure but with a propyl ester group instead of ethyl.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
93432-68-9 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
ethyl N-[1-(dimethylamino)propan-2-yl]-N-phenylcarbamate |
InChI |
InChI=1S/C14H22N2O2/c1-5-18-14(17)16(12(2)11-15(3)4)13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3 |
InChI Key |
NRSGKLSGXOKMNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1)C(C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















